3,5,6-Trichloropyridine-2,4-diamine
Description
3,5,6-Trichloropyridine-2,4-diamine (CAS: 725208-26-4) is a halogenated pyridine derivative with three chlorine atoms and two amine groups substituted at positions 2,2. Its molecular formula is C₅H₃Cl₃N₂, and molecular weight is 213.46 g/mol. This compound is notable for its role as a degradation product of chlorpyrifos, an organophosphate insecticide, where it forms via hydrolysis of the parent compound . Structurally, the chlorine atoms at positions 3,5,6 and amine groups at 2,4 confer distinct electronic and steric properties, influencing its solubility, reactivity, and applications in agrochemical and materials science research .
Properties
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-diaminopyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3, 5, and 6 positions . Another approach involves the use of pentachloropyridine as a starting material, which undergoes nucleophilic substitution reactions to introduce amino groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropyridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: Less chlorinated pyridine derivatives.
Scientific Research Applications
3,5,6-Trichloropyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloropyridine-2,4-diamine involves its interaction with specific molecular targets. The compound’s chlorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Physicochemical Properties
- In contrast, TCP (3,5,6-Trichloro-2-pyridinol) has a solubility of 0.22 g/L at 26.7°C . Tetrachlorinated analogs (e.g., 3,4,5,6-Tetrachloropyridin-2-amine) show even lower solubility due to increased halogen content .
Thermal Stability :
- Pyridine derivatives with multiple chlorine atoms (e.g., 2,3,5-Trichloropyridine) exhibit high melting points (~46–50°C) and stability under thermal stress, making them suitable for high-temperature industrial processes .
Biological Activity
3,5,6-Trichloropyridine-2,4-diamine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by three chlorine substituents and two amino groups, which contribute to its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 210.5 g/mol. The structural arrangement allows for various interactions with biological macromolecules, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 210.5 g/mol |
| Chemical Class | Halogenated Pyridine |
| Functional Groups | Amino (-NH), Chlorine (-Cl) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino groups facilitate hydrogen bonding with proteins and nucleic acids, while the electron-withdrawing chlorine atoms enhance the electrophilicity of the molecule. This allows for potential interactions with enzymes and receptors within cells.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that pyridine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytostatic effects in submicromolar concentrations.
- Antimicrobial Properties : The compound has been identified as having potential antimicrobial activity against various pathogens. The presence of chlorine substituents may enhance its ability to penetrate microbial cell membranes.
- Enzyme Inhibition : There is evidence suggesting that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Studies and Research Findings
- Antiproliferative Effects : A study explored the antiproliferative effects of various pyridine derivatives on human cancer cell lines. Compounds structurally related to this compound showed IC50 values in the nanomolar range, indicating potent activity against cancer cells .
- Antimicrobial Activity : Another research highlighted the antimicrobial efficacy of halogenated pyridine derivatives. The study found that compounds like this compound exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could inhibit specific enzymes involved in nucleotide synthesis. This inhibition could lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
